molecular formula C19H19FO5 B15061348 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid

3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid

Cat. No.: B15061348
M. Wt: 346.3 g/mol
InChI Key: FAHGSYHYYHTIGB-UHFFFAOYSA-N
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Description

3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, a fluorophenoxy group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.

    Introduction of the Fluorophenoxy Group: This step involves the reaction of a fluorophenol derivative with an ethylene oxide derivative to form the fluorophenoxyethanol intermediate.

    Coupling Reactions: The final step involves coupling the intermediates through a series of reactions, including esterification and condensation, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(4-Fluorophenoxy)phenyl]prop-2-enoic acid: Lacks the ethoxy group, resulting in different chemical properties.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains an oxazole ring, leading to distinct biological activities.

Uniqueness

3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H19FO5

Molecular Weight

346.3 g/mol

IUPAC Name

3-[3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H19FO5/c1-2-23-18-13-14(4-10-19(21)22)3-9-17(18)25-12-11-24-16-7-5-15(20)6-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,22)

InChI Key

FAHGSYHYYHTIGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=C(C=C2)F

Origin of Product

United States

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